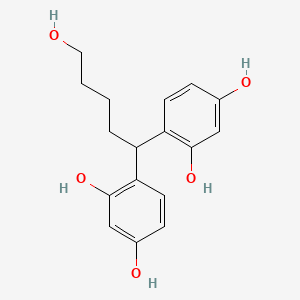
1,3-Benzenediol, 4,4'-(5-hydroxypentylidene)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenediol, 4,4’-(5-hydroxypentylidene)bis- is a chemical compound with the molecular formula C17H20O5. It is also known by its systematic name, 4,4’-(5-hydroxypentylidene)bis[1,3-benzenediol]. This compound is characterized by the presence of two 1,3-benzenediol groups connected by a 5-hydroxypentylidene bridge. It is a derivative of resorcinol and has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 4,4’-(5-hydroxypentylidene)bis- typically involves the reaction of resorcinol with a suitable aldehyde or ketone under acidic or basic conditions. One common method is the condensation reaction between resorcinol and 5-hydroxyvaleraldehyde in the presence of an acid catalyst. The reaction conditions may include:
Temperature: 60-80°C
Catalyst: Acidic catalyst such as sulfuric acid or hydrochloric acid
Solvent: Water or an organic solvent like ethanol
Industrial Production Methods
In an industrial setting, the production of 1,3-Benzenediol, 4,4’-(5-hydroxypentylidene)bis- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Reactants: Resorcinol and 5-hydroxyvaleraldehyde
Catalyst: Acidic catalyst
Reaction Time: Optimized for maximum yield
Purification: Crystallization or chromatography to obtain the pure product
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediol, 4,4’-(5-hydroxypentylidene)bis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Dihydroxy derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
1,3-Benzenediol, 4,4’-(5-hydroxypentylidene)bis- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers, resins, and coatings due to its ability to form cross-linked structures.
Mechanism of Action
The mechanism of action of 1,3-Benzenediol, 4,4’-(5-hydroxypentylidene)bis- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Resorcinol: A simple dihydroxybenzene with similar chemical properties but lacks the 5-hydroxypentylidene bridge.
Hydroquinone: Another dihydroxybenzene with antioxidant properties but different substitution patterns.
Catechol: A dihydroxybenzene with hydroxyl groups in the ortho position, differing in reactivity and applications.
Uniqueness
1,3-Benzenediol, 4,4’-(5-hydroxypentylidene)bis- is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the 5-hydroxypentylidene bridge allows for unique interactions and reactivity compared to other dihydroxybenzenes.
Properties
CAS No. |
67828-51-7 |
|---|---|
Molecular Formula |
C17H20O5 |
Molecular Weight |
304.34 g/mol |
IUPAC Name |
4-[1-(2,4-dihydroxyphenyl)-5-hydroxypentyl]benzene-1,3-diol |
InChI |
InChI=1S/C17H20O5/c18-8-2-1-3-13(14-6-4-11(19)9-16(14)21)15-7-5-12(20)10-17(15)22/h4-7,9-10,13,18-22H,1-3,8H2 |
InChI Key |
INPTVGAWRSNOSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(CCCCO)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















